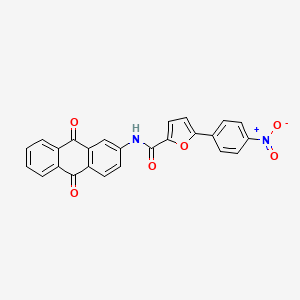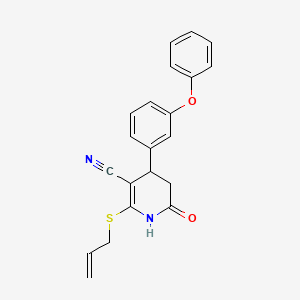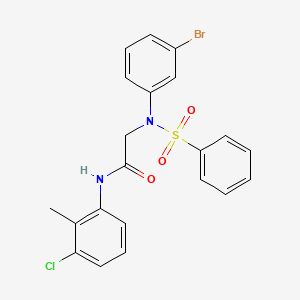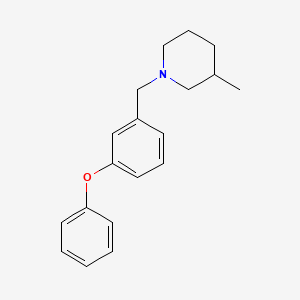
N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-5-(4-nitrophenyl)-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-5-(4-nitrophenyl)-2-furamide, also known as DRAQ5, is a fluorescent DNA dye that is commonly used in scientific research. It is a member of the anthraquinone family of dyes and is known for its high affinity for double-stranded DNA.
Mécanisme D'action
N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-5-(4-nitrophenyl)-2-furamide binds to double-stranded DNA by intercalating between the base pairs. It has a high affinity for DNA and is able to bind to both live and fixed cells. Once bound to DNA, this compound emits a red fluorescent signal that can be detected using fluorescence microscopy or flow cytometry.
Biochemical and Physiological Effects:
This compound has no known biochemical or physiological effects on cells. It is a non-toxic dye that does not affect cell viability or function. It is also membrane-permeable, allowing it to penetrate cells and tissues without damaging them.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-5-(4-nitrophenyl)-2-furamide is its high affinity for DNA. This allows for highly sensitive detection of DNA in cells and tissues. It is also non-toxic and membrane-permeable, making it ideal for live cell imaging. However, this compound has some limitations. It is not suitable for use in fixed samples that have been treated with harsh fixatives, as it can cause DNA damage. It is also not suitable for use in samples that have high levels of RNA, as it can bind to RNA and interfere with DNA detection.
Orientations Futures
There are several future directions for the use of N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-5-(4-nitrophenyl)-2-furamide in scientific research. One area of interest is the development of new imaging techniques that utilize this compound to visualize DNA in living organisms. Another area of interest is the use of this compound in drug discovery, where it can be used to screen for compounds that affect DNA structure and function. Additionally, this compound may be useful in the development of new diagnostic tools for cancer and other diseases that involve DNA damage and repair.
Méthodes De Synthèse
The synthesis of N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-5-(4-nitrophenyl)-2-furamide involves the reaction of 2-furylcarbonyl chloride with 4-nitrophenylhydrazine to form the corresponding hydrazone. This hydrazone is then reacted with 9,10-anthraquinone in the presence of potassium carbonate to form this compound.
Applications De Recherche Scientifique
N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-5-(4-nitrophenyl)-2-furamide is widely used in scientific research as a fluorescent DNA dye. It is commonly used in flow cytometry, confocal microscopy, and fluorescence microscopy to visualize DNA in cells and tissues. It is also used in cell cycle analysis, apoptosis assays, and gene expression studies.
Propriétés
IUPAC Name |
N-(9,10-dioxoanthracen-2-yl)-5-(4-nitrophenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H14N2O6/c28-23-17-3-1-2-4-18(17)24(29)20-13-15(7-10-19(20)23)26-25(30)22-12-11-21(33-22)14-5-8-16(9-6-14)27(31)32/h1-13H,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFHXRKSDIWGJDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)NC(=O)C4=CC=C(O4)C5=CC=C(C=C5)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H14N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(4-isopropylphenoxy)butyl]morpholine oxalate](/img/structure/B5160138.png)
![4-ethoxy-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B5160155.png)
![2-(benzylsulfonyl)-4,6-diphenylthieno[2,3-b]pyridin-3-amine](/img/structure/B5160157.png)
![2-methoxyethyl 4-[4-(dimethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5160163.png)



![N-({[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-fluorobenzamide](/img/structure/B5160188.png)
![isobutyl 2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)butanoate](/img/structure/B5160202.png)
![3-(4-chlorophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl N-[(benzyloxy)carbonyl]tryptophanate](/img/structure/B5160206.png)
![5-acetyl-N-({2-[benzyl(methyl)amino]-2,3-dihydro-1H-inden-2-yl}methyl)-2-thiophenecarboxamide](/img/structure/B5160211.png)
![tert-butyl{2-[2-(2-naphthyloxy)ethoxy]ethyl}amine oxalate](/img/structure/B5160214.png)
![N-(2,5-dimethylphenyl)-2-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5160226.png)
